

Physical properties of 3-Dimethylaminoacrolein (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Dimethylaminoacrolein*

Cat. No.: *B3021025*

[Get Quote](#)

Technical Guide: Physicochemical Properties of 3-Dimethylaminoacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3-Dimethylaminoacrolein**, a versatile organic compound utilized in various synthetic applications. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Properties

3-Dimethylaminoacrolein is a clear, faintly yellow to dark brown liquid that is soluble in water. [1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

Property	Value	Conditions
Boiling Point	270-273 °C	Standard atmospheric pressure (lit.) [2] [3] [4]
133–144 °C	Not specified [1]	
91 °C	0.1 kPa (1 mmHg) [1] [5]	
Density	0.99 g/cm ³ (or g/mL)	25 °C (lit.) [1] [2] [3] [4] [6]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical synthesis and characterization. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid compounds such as **3-Dimethylaminoacrolein**.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

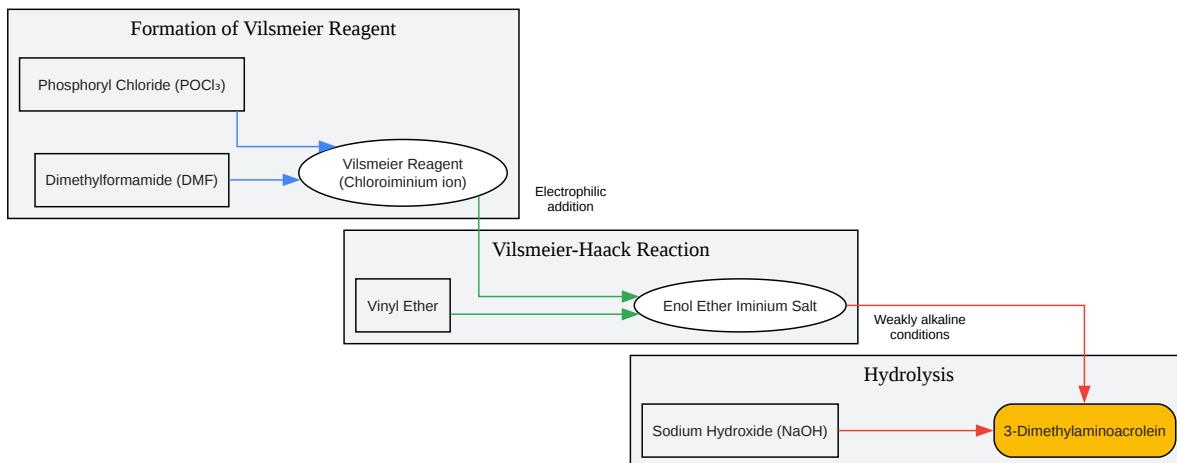
- Add a small amount (approximately 0.5 mL) of **3-Dimethylaminoacrolein** to the small test tube.
- Place the capillary tube into the test tube with the sealed end pointing upwards.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Fill the Thiele tube with a suitable heating fluid, ensuring the side arm is not completely filled.
- Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating fluid.
- Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the sample.
- Observe the capillary tube. As the liquid heats, trapped air will be expelled. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid reaches its boiling point.
- Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Apparatus:

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Electronic balance (accurate to at least 0.01 g)


- Pipette or dropper

Procedure:

- Ensure the graduated cylinder is clean and completely dry.
- Place the empty graduated cylinder on the electronic balance and tare the balance to zero.
- Carefully add a known volume of **3-Dimethylaminoacrolein** to the graduated cylinder using a pipette. For improved accuracy, use a volume that allows for clear reading of the meniscus.
- Record the exact volume of the liquid, reading from the bottom of the meniscus at eye level to avoid parallax error.
- Place the graduated cylinder containing the liquid back onto the tared electronic balance.
- Record the mass of the liquid.
- Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).
- For enhanced accuracy, it is recommended to repeat the measurement several times and calculate the average density.

Synthesis Pathway of 3-Dimethylaminoacrolein

3-Dimethylaminoacrolein can be synthesized via the Vilsmeier-Haack reaction. This process involves the formylation of an activated substrate, in this case, derived from a vinyl ether, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed *in situ* from a substituted amide, such as dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl_3) or oxalyl chloride.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Dimethylaminoacrolein** via the Vilsmeier-Haack reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vernier.com [vernier.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- To cite this document: BenchChem. [Physical properties of 3-Dimethylaminoacrolein (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021025#physical-properties-of-3-dimethylaminoacrolein-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com